2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
Description
Properties
IUPAC Name |
2-(4-aminobut-2-ynoxy)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.2ClH/c12-7-3-4-8-15-10-6-2-1-5-9(10)11(13)14;;/h1-2,5-6H,7-8,12H2,(H2,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKUVADIBLDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Preparation or procurement of the 4-aminobut-2-yn-1-yl intermediate or its protected derivatives.
- Coupling of this intermediate with a benzamide derivative bearing a suitable leaving group or reactive site.
- Formation of the ether linkage via nucleophilic substitution or related coupling reactions.
- Final salt formation with hydrochloric acid to obtain the dihydrochloride salt.
Ether Linkage Formation to Benzamide
The ether bond between the 4-aminobut-2-yn-1-yl moiety and the benzamide is typically formed via nucleophilic substitution of a halogenated benzamide derivative with the aminoalkyne intermediate or its protected form.
- Reaction conditions often use potassium carbonate as a base in polar aprotic solvents like dimethyl sulfoxide (DMSO) at ambient temperature.
- Alternative bases include N-ethyl-N,N-diisopropylamine (DIEA) in ethanol under sealed tube conditions at elevated temperatures (~120°C).
- The reaction times range from several hours to days depending on temperature and solvent.
Final Salt Formation (Dihydrochloride)
- The free base amine compound is treated with hydrochloric acid in diethyl ether or ethanol to form the dihydrochloride salt.
- Conditions typically involve heating at 70°C for 20 hours or stirring at room temperature, followed by solvent removal under reduced pressure.
- This step ensures protonation of amino groups and enhances compound stability and solubility.
Detailed Preparation Data Table
Research Findings and Notes
- High yields are achievable in the ether bond formation step using potassium carbonate in DMSO at room temperature, making it a preferred method for scale-up.
- Protecting groups such as Boc on the aminoalkyne intermediate are crucial to prevent side reactions during coupling steps.
- Elevated temperatures (up to 120°C) in sealed tubes with bases like DIEA can promote efficient coupling but require careful handling.
- The final dihydrochloride salt improves compound stability and is typically obtained quantitatively by acid treatment.
- Purification steps often involve column chromatography with dichloromethane/methanol mixtures or precipitation and filtration techniques.
- Analytical data such as LCMS retention times and mass-to-charge ratios confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminobutynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride may inhibit viral entry, particularly against filoviruses such as Ebola and Marburg. A related class of compounds has demonstrated effective inhibition of viral entry in Vero cells, suggesting that structural analogs like this compound could exhibit similar antiviral properties.
Case Study: Antiviral Efficacy
A study reported that certain derivatives of benzamide showed promising results in inhibiting the entry of Ebola virus pseudovirions, with effective concentrations below 10 µM. This indicates that modifications to the compound's structure can enhance its antiviral efficacy.
Cancer Research
The compound's potential in oncology has been investigated through various studies focusing on apoptosis induction in cancer cell lines. Modifications to similar compounds have led to enhanced apoptotic effects in cell lines such as HeLa and U87 MG.
Case Study: Apoptosis Induction
Research into related compounds indicated that structural modifications could significantly enhance apoptosis in cancer cells. This suggests that 2-[(4-Aminobut-2-yn-1-yloxy)]benzamide dihydrochloride may serve as a therapeutic agent in cancer treatment.
Enzyme Inhibition
The mechanism of action for this compound involves its ability to form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The benzamide moiety enhances binding affinity through interactions with hydrophobic pockets in proteins, influencing various biological pathways.
Structure-Activity Relationship (SAR)
Exploration of the structure-activity relationship (SAR) has revealed that variations in the amide portion and aromatic region significantly affect biological activity. This emphasizes the importance of SAR studies in optimizing the compound for specific therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutynyl group can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The benzamide core may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to other benzamide-based dihydrochlorides, particularly those targeting MPNs. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Notes:
- Mechanistic Implications: Momelotinib’s morpholino-phenyl group enhances binding to ACVR1, a target for anemia in myelofibrosis. The aminobutynyloxy group in the subject compound may prioritize alternative signaling pathways.
- Pharmacokinetics: Dihydrochloride salts generally improve aqueous solubility, but the aminobutynyloxy side chain’s hydrophilicity could affect blood-brain barrier penetration compared to momelotinib’s lipophilic cyanomethyl group .
Research Findings and Clinical Relevance
- Momelotinib Dihydrochloride : Demonstrated efficacy in reducing spleen volume and alleviating anemia in myelofibrosis patients via dual JAK2/ACVR1 inhibition (Phase III trials) .
- Toxicity profiles remain under investigation.
- Therapeutic Potential: While momelotinib is clinically established, the subject compound’s unique structure may offer advantages in reducing off-target effects or addressing resistance mechanisms in MPNs.
Biological Activity
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride is a chemical compound with the molecular formula . It is characterized by a unique structure that includes an aminobutynyl group linked to a benzamide core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The mechanism of action may include:
- Enzyme Inhibition : The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity.
- Protein Interactions : The benzamide moiety may enhance binding affinity through interactions with hydrophobic pockets in proteins, thereby influencing various biological pathways.
In Vitro Studies
Recent studies have highlighted the compound's potential in inhibiting viral entry, particularly against filoviruses like Ebola and Marburg. For instance, a related class of compounds demonstrated effective inhibition of viral entry in Vero cells, indicating that structural analogs could also exhibit similar antiviral properties .
Structure-Activity Relationship (SAR)
The structural modifications on compounds related to this compound have been explored to improve selectivity and potency. Variations in the amide portion and aromatic region have shown significant effects on biological activity, emphasizing the importance of SAR in drug design .
Comparative Analysis
Case Studies
- Antiviral Activity : A study reported that certain derivatives of benzamide showed promising results in inhibiting the entry of Ebola virus pseudovirions, with effective concentrations below 10 µM. This suggests that this compound may possess similar properties due to its structural similarities with other active compounds .
- Cancer Research : Another investigation into related compounds indicated that modifications could lead to enhanced apoptosis in cancer cell lines (e.g., HeLa and U87 MG). These findings support the potential application of 2-[(4-Aminobut-2-yn-1-yloxy)]benzamide dihydrochloride as a therapeutic agent in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
